N-(2-Ethylphenyl)-3-oxobutanamide
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Overview
Description
“N-(2-Ethylphenyl)-3-oxobutanamide” is a chemical compound with the molecular formula C18H20N2O3 . It is registered in the EC Inventory, a combination of three independent European lists of substances from the previous EU chemicals regulatory frameworks .
Molecular Structure Analysis
The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The molecular structure is only displayed if the substance is well-defined, its identity is not claimed confidential and there is sufficient information available in ECHA’s databases for ECHA’s algorithms to generate a molecular structure .
Scientific Research Applications
1. Chemical Synthesis and Reactivity
- N-(2-Ethylphenyl)-3-oxobutanamide and related compounds have been used in chemical synthesis, particularly in reactions involving secondary amines and piperazine derivatives. This demonstrates the compound's versatility in organic synthesis (Vasileva et al., 2018).
- The compound has also been involved in rhodium-catalyzed conjugate addition reactions with arylboronic acids. This process is noted for its high regio- and enantioselectivity, which is crucial in the production of certain pharmaceuticals (Zigterman et al., 2007).
2. Structural Chemistry
- Investigations into the structural properties of this compound have revealed interesting aspects of hydrogen bonding. Such studies are essential for understanding how these compounds behave under different conditions and can influence their applications in materials science (Frohberg et al., 2002).
3. Industrial Applications
- This compound has been utilized in the extraction of lithium ions, showcasing its potential in the field of hydrometallurgy. This is particularly relevant for the recovery of lithium from salt lake brine, which is important in the context of battery technology (Ji et al., 2016).
4. Biochemical Research
- The compound has been explored in studies related to enzyme activities, particularly in the context of oxidative stress and protective mechanisms in plants. Such research contributes to our understanding of plant biology and can have agricultural implications (Lee & Bennett, 1982).
Mechanism of Action
Target of Action
N-(2-Ethylphenyl)-3-oxobutanamide primarily targets the Arachidonate 5-lipoxygenase (5-LOX) and Histone deacetylase (HDAC) .
5-LOX is an enzyme that catalyzes the first step in leukotriene biosynthesis, playing a crucial role in inflammatory processes . HDAC is responsible for the deacetylation of lysine residues on the N-terminal part of the core histones, playing an important role in transcriptional regulation .
Mode of Action
It’s known that by binding with the catalytic residue cys-258, carbonic acid monoamide n-(2-ethylphenyl) propyl has the potential to interfere with cap5o catalytic activity .
Biochemical Pathways
The compound affects the biochemical pathways related to the degradation of butachlor . In the degradation of butachlor, phthalic acid is reported to be the intermediate product . The metabolic pathways and ring cleavage of phthalic acid can be used for further utilization of the phthalic acid generated .
Properties
IUPAC Name |
N-(2-ethylphenyl)-3-oxobutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-3-10-6-4-5-7-11(10)13-12(15)8-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGZZIRKDQLKBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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